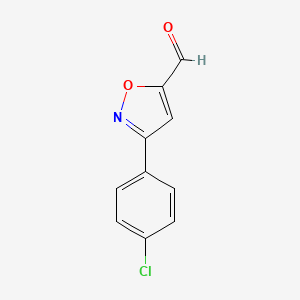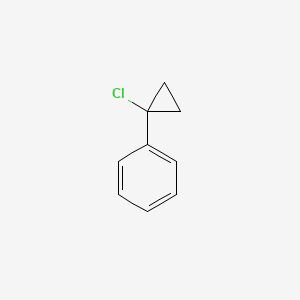![molecular formula C12H12ClN3O B3024573 N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine CAS No. 791079-97-5](/img/structure/B3024573.png)
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
説明
“N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine” is a chemical compound with the CAS Number: 791079-97-5 . It has a molecular weight of 249.7 and its IUPAC name is N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a 2-chlorophenyl group and a cyclopropanamine group . The InChI code for this compound is 1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2 .Physical And Chemical Properties Analysis
This compound is stored at room temperature in an inert atmosphere and away from light . Its physical form can be liquid, solid, semi-solid, or lump . The boiling point of this compound is not specified .科学的研究の応用
Chemical and Biological Significance of 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties, making it a significant subject in synthetic medicinal chemistry. This heterocyclic compound acts as a surrogate for carboxylic acids, carboxamides, and esters. Its applications extend beyond pharmacology into polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The synthesis and investigation of 1,3,4-oxadiazole derivatives have been of great importance due to their potential in developing new medicinal agents with applications in treating various diseases. This makes the 1,3,4-oxadiazole core an essential structural unit in the development of new drug candidates, offering efficacious and less toxic medicinal agents. For detailed insights, see the comprehensive literature survey by Rana, Salahuddin, and Sahu (2020) on the chemical reactivity and biological properties associated with 1,3,4-oxadiazole containing compounds (Rana, Salahuddin, & Sahu, 2020).
Antitubercular Activity
The antitubercular activity of 1,3,4-oxadiazole derivatives, particularly when modified from the structure of isoniazid (INH), has been evaluated against various strains of Mycobacterium tuberculosis. These derivatives have shown comparable or even superior efficacy to INH, highlighting their potential in addressing tuberculosis, especially in strains resistant to conventional treatments. The modification of 1,3,4-oxadiazole compounds offers a promising avenue for the design of new anti-TB agents, as explored by Asif (2014) (Asif, 2014).
Synthetic Routes and Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds are not only significant in pharmacology but also play a crucial role in other fields like material science and organic electronics. Sharma, Om, and Sharma (2022) provide an integrative review on the synthetic strategies for 1,3,4-oxadiazole derivatives and their applications in metal-ion sensing. These compounds have been recognized for their high photoluminescent quantum yield, excellent thermal and chemical stability, making them ideal for developing chemosensors for metal ions (Sharma, Om, & Sharma, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
作用機序
Target of Action
The primary targets of the compound “N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine” are currently unknown . This compound is structurally similar to other oxadiazole derivatives, which have been found to exhibit diverse biological activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to have diverse biological activities and can affect various biochemical pathways .
Result of Action
Related compounds have been found to exhibit diverse biological activities .
特性
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDFYORTHJQNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



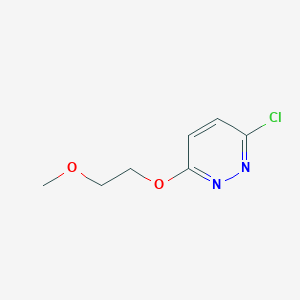




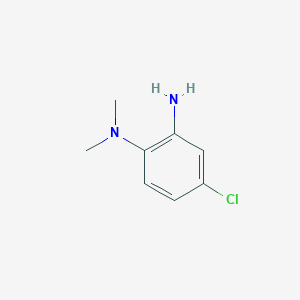
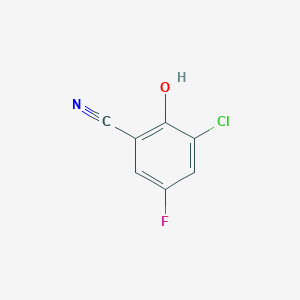
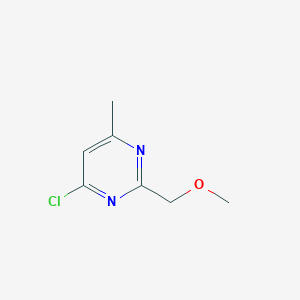
![7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3024504.png)



